molecular formula C6H12ClN B2694707 Cyclohex-3-en-1-amine hydrochloride CAS No. 22615-33-4

Cyclohex-3-en-1-amine hydrochloride

Cat. No.: B2694707
CAS No.: 22615-33-4
M. Wt: 133.62
InChI Key: OTEBFUBTLSFFRL-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is a derivative of cyclohexene, featuring an amine group attached to the third carbon of the cyclohexene ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-3-en-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-en-1-one using ammonia and hydrogen in the presence of a catalyst such as palladium on carbon. The resulting cyclohex-3-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclohex-3-en-1-one followed by acidification with hydrochloric acid. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohex-3-en-1-one.

    Reduction: It can be reduced to cyclohexane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

Cyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohex-3-en-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can modulate enzymatic activity and receptor binding, thereby affecting cellular pathways and physiological processes .

Comparison with Similar Compounds

Cyclohex-3-en-1-amine hydrochloride can be compared with other similar compounds such as:

This compound stands out due to its specific structural features, which confer unique reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

cyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBFUBTLSFFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22615-33-4
Record name cyclohex-3-en-1-amine hydrochloride
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